Methyl 6-bromo-3-hydroxypicolinate
Overview
Description
Methyl 6-bromo-3-hydroxypicolinate is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a hydroxyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromo-3-hydroxypicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 3-hydroxypicolinate. The reaction typically uses bromine (Br2) as the brominating agent in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 6th position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often stirred at room temperature overnight, followed by workup procedures such as extraction with ethyl acetate (EtOAc) and purification by recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-3-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in methanol (MeOH).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: NaOMe in MeOH, K2CO3 in DMF.
Oxidation: KMnO4 in water, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in ethanol.
Major Products Formed:
Substitution: Methyl 3-hydroxy-6-methoxypicolinate.
Oxidation: Methyl 6-bromo-3-pyridinecarboxylate.
Reduction: Methyl 3-hydroxypicolinate.
Scientific Research Applications
Methyl 6-bromo-3-hydroxypicolinate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: this compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-hydroxypicolinate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group on the pyridine ring allow it to participate in various biochemical pathways. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
Methyl 6-bromo-3-hydroxypicolinate can be compared with other similar compounds, such as:
Methyl 3-bromo-6-hydroxypicolinate: This compound has the bromine and hydroxyl groups at different positions on the pyridine ring, leading to different reactivity and applications.
Methyl 3-hydroxypicolinate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 6-chloro-3-hydroxypicolinate: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPNFKMYRHGBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623252 | |
Record name | Methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321601-48-3 | |
Record name | Methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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